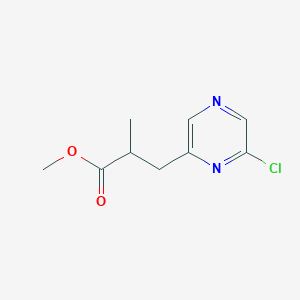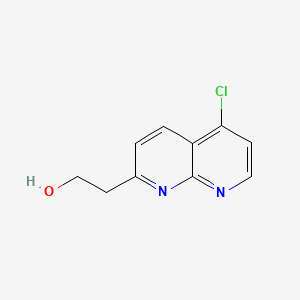
2-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-aminonicotinaldehydes with terminal alkynes in the presence of a catalyst such as Cu(OTf)₂ and Et₂NH. This reaction leads to the formation of 1,8-naphthyridine derivatives, which can then be further modified to obtain the desired compound . Another method involves the chlorination of carbonyl derivatives using reagents like PCl₅ or POCl₃, followed by subsequent reactions to introduce the ethan-1-ol group .
化学反应分析
2-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol group can yield the corresponding aldehyde or carboxylic acid, while reduction can produce the corresponding alkane .
科学研究应用
2-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential as a pharmacophore for the development of new drugs, particularly those targeting bacterial infections . Additionally, this compound is used in the study of molecular sensors, light-emitting diodes, and dye-sensitized solar cells . Its versatility makes it a valuable tool in both academic and industrial research settings .
作用机制
The mechanism of action of 2-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by binding to bacterial enzymes, thereby inhibiting their activity and preventing bacterial growth . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
2-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol can be compared with other similar compounds within the naphthyridine family. Some of these similar compounds include 1,8-naphthyridine, 2-chloro-1,5-naphthyridine, and 2-amino-1,8-naphthyridine . What sets this compound apart is its unique combination of a chloro substituent and an ethan-1-ol group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications .
属性
分子式 |
C10H9ClN2O |
|---|---|
分子量 |
208.64 g/mol |
IUPAC 名称 |
2-(5-chloro-1,8-naphthyridin-2-yl)ethanol |
InChI |
InChI=1S/C10H9ClN2O/c11-9-3-5-12-10-8(9)2-1-7(13-10)4-6-14/h1-3,5,14H,4,6H2 |
InChI 键 |
QCUFQJXRAQIZTA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN=C2N=C1CCO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


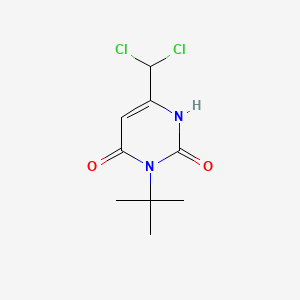
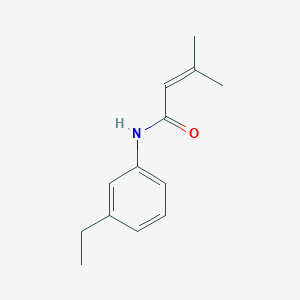

![1-Methyl-4-[(1E)-2-[4-[methyl(16-oxo-3,6,9,12,15-pentaoxatritriacont-1-yl)amino]phenyl]ethenyl]-pyridinium Iodide Salt](/img/structure/B13860566.png)
![Tert-butyl 4-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B13860567.png)


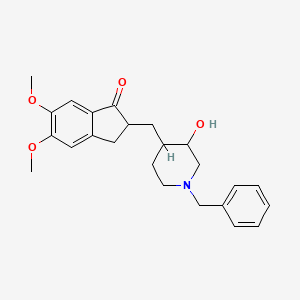

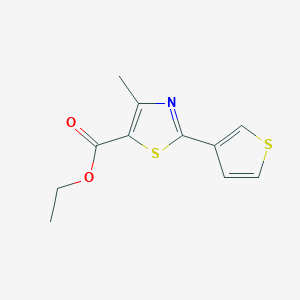
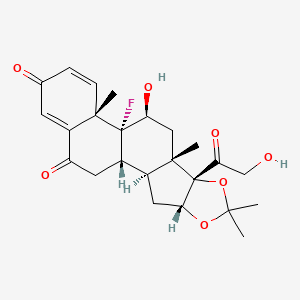
![3-(4-chlorophenyl)sulfanyl-2-thiophen-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13860604.png)
![(2S)-N-[(2S,3S)-4-[(3R,4aR,8aR)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B13860606.png)
